Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a methoxyphenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a methoxyphenyl group and a methyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate, a compound belonging to the pyrrolidine class, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : 939758-21-1
The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the methoxyphenyl group enhances hydrophobic interactions with protein targets, potentially modulating enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that compounds with similar structures possess antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.
Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial effects against various pathogens. The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of similar pyrrolidine derivatives in protecting neuronal cells from apoptosis. This suggests that this compound could have therapeutic potential in neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antioxidant capacity of similar pyrrolidine compounds; showed significant free radical scavenging activity. |
Study 2 | Examined antimicrobial effects against E. coli and Staphylococcus aureus; demonstrated inhibitory activity at micromolar concentrations. |
Study 3 | Explored neuroprotective effects in vitro; indicated reduced cell death in neuronal cultures exposed to oxidative stress. |
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-15-8-12(13(9-15)14(16)18-3)10-5-4-6-11(7-10)17-2/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
LNISMTZZVFQDHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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